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Abstract

MIP-1095, a potent urea-based small molecule inhibitor of Prostate-Specific Membrane Antigen
(PSMA), has emerged as a significant radiopharmaceutical agent for the diagnosis and
treatment of metastatic castration-resistant prostate cancer (nMCRPC). When labeled with
iodine-131 (*31-MIP-1095), it selectively delivers cytotoxic radiation to PSMA-expressing tumor
cells. This technical guide provides an in-depth overview of the discovery, preclinical
development, and clinical evaluation of MIP-1095, with a focus on its mechanism of action,
experimental protocols, and key quantitative data.

Introduction: Targeting PSMA in Prostate Cancer

Prostate-Specific Membrane Antigen (PSMA), also known as folate hydrolase | (FOLH1) or
glutamate carboxypeptidase Il (GCPII), is a transmembrane glycoprotein that is highly
overexpressed on the surface of prostate cancer cells, particularly in advanced, metastatic, and
hormone-refractory disease.[1] Its limited expression in most normal tissues makes it an ideal
target for the development of targeted therapies and imaging agents. MIP-1095 was developed
as a small molecule inhibitor that binds with high affinity to the extracellular enzymatic domain
of PSMA.[2]

The Discovery of MIP-1095
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MIP-1095, chemically known as (S)-2-(3-((S)-1-carboxy-5-(3-(4-
iodophenyl)ureido)pentyl)ureido)pentanedioic acid, is a urea-based peptidomimetic.[3] Its
design is based on the structure of N-acetyl-l-aspartyl-l-glutamate (NAAG), a natural substrate
for PSMA's enzymatic activity. The core of MIP-1095 is a glutamate-urea-lysine motif, which
has been identified as a key pharmacophore for high-affinity binding to the active site of PSMA.
The 4-iodophenyl group serves as a site for the stable incorporation of radioiodine isotopes for
imaging and therapeutic applications.[2]

Mechanism of Action

MIP-1095 functions as a competitive inhibitor of the N-acetylated-alpha-linked-acidic
dipeptidase (NAALADase) activity of PSMA.[3] When radiolabeled with 131, a beta-particle
emitter, 131]-MIP-1095 binds to PSMA on the surface of prostate cancer cells.[4] Following
binding, the radiopharmaceutical is internalized, delivering a localized and cytotoxic dose of
radiation directly to the tumor cells, leading to DNA damage and subsequent cell death.[5]

digraph "MIP-1095 Mechanism_of Action" { graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Nodes MIP1095 [label="131]-MIP-1095", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PSMA
[label="PSMA Receptor\n(on Prostate Cancer Cell)", fillcolor="#EA4335", fontcolor="#FFFFFF",
shape=cds]; Internalization [label="Internalization", shape=ellipse, fillcolor="#FBBC05",
fontcolor="#202124"]; DNA_Damage [label="DNA Double-Strand Breaks\n(due to B-radiation)",
fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Death [label="Apoptosis / Cell Death",
shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges MIP1095 -> PSMA [label="Binding", fontcolor="#202124", color="#202124"]; PSMA ->
Internalization [label="Receptor-Mediated\nEndocytosis", fontcolor="#202124",
color="#202124"]; Internalization -> DNA_Damage [label="Release of $31I",
fontcolor="#202124", color="#202124"]; DNA_Damage -> Cell_Death [label="Induction of
Apoptosis", fontcolor="#202124", color="#202124"]; }

Figure 1: Mechanism of action of 131|-MIP-1095.

Preclinical Development
In Vitro Studies
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The binding affinity of MIP-1095 to PSMA was determined through competitive binding assays
using PSMA-positive human prostate cancer LNCaP cells.

Table 1: In Vitro Binding Affinity of MIP-1095

Parameter Value Cell Line Reference
Ki 0.24 £ 0.14 nM LNCaP
Kd 0.81 £ 0.39 nM LNCaP

e Cell Culture: LNCaP cells, which endogenously express PSMA, are cultured in RPMI-1640
medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C
in a humidified atmosphere of 5% COs-.

» Radioligand: A known concentration of a radiolabeled PSMA ligand (e.g., [*?°1]I-DCIT) is used
as the tracer.

o Competition: LNCaP cells are incubated with the radioligand and increasing concentrations
of non-radiolabeled MIP-1095.

 Incubation: The incubation is carried out for a specified time (e.g., 1-2 hours) at 4°C to reach
equilibrium binding.

» Separation: Bound and free radioligand are separated by rapid filtration through glass fiber
filters.

» Quantification: The radioactivity retained on the filters is measured using a gamma counter.

» Data Analysis: The concentration of MIP-1095 that inhibits 50% of the specific binding of the
radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the
Cheng-Prusoff equation.

In Vivo Studies

The in vivo efficacy and biodistribution of radioiodinated MIP-1095 were evaluated in mouse
xenograft models bearing human prostate cancer tumors.
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Table 2: In Vivo Tumor Uptake of [*23]]MIP-1095 in LNCaP Xenografts

Time Post-Injection Tumor Uptake (%IDI/g) Reference
4 hours 34.3+12.7
24 hours 29.1+151 [3]

e Animal Model: Male immunodeficient mice (e.g., athymic nude or SCID) are used.

o Cell Preparation: LNCaP cells are harvested from culture, washed, and resuspended in a
suitable medium, often mixed with Matrigel to enhance tumor formation.[6]

o Tumor Inoculation: A suspension of LNCaP cells (typically 1-5 million cells) is injected
subcutaneously into the flank of the mice.[6]

e Tumor Growth Monitoring: Tumor growth is monitored regularly by caliper measurements.

o Radiopharmaceutical Administration: Once tumors reach a suitable size, radioiodinated MIP-
1095 is administered intravenously.

 Biodistribution Studies: At various time points post-injection, mice are euthanized, and
tumors and major organs are harvested, weighed, and the radioactivity is measured to
determine the percent injected dose per gram of tissue (%I1D/g).[3]

Radiochemistry
Synthesis and Radiolabeling

MIP-1095 is radiolabeled with iodine isotopes (123 for imaging, 3!l for therapy) via
iododestannylation of a trimethylstannyl precursor.

digraph "Radiolabeling_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node
[shape=box, style="filled", fonthame="Arial", fontsize=10, margin="0.2,0.1"];

// Nodes Precursor [label="Trimethylstannyl Precursor\nof MIP-1095", fillcolor="#F1F3F4",
fontcolor="#202124"]; Radioiodine [label="Na3! or Na?3|", fillcolor="#F1F3F4",
fontcolor="#202124"]; Reaction [label="lododestannylation Reaction\n(Acidic, Oxidizing
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Conditions)", shape=ellipse, fillcolor="#FBBCO05", fontcolor="#202124"]; Purification
[label="Purification\n(e.g., C18 Sep-Pak)", shape=parallelogram, fillcolor="#4285F4",
fontcolor="#FFFFFF"]; Final_Product [label="131|-MIP-1095 or 123|-MIP-1095",
fillcolor="#34A853", fontcolor="#FFFFFF"]; QC [label="Quality Contro\n(HPLC)",
shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

I/l Edges Precursor -> Reaction [color="#202124"]; Radioiodine -> Reaction [color="#202124"];
Reaction -> Purification [color="#202124"]; Purification -> QC [color="#202124"]; QC ->
Final_Product [label=">95% Radiochemical Purity", fontcolor="#202124", color="#202124"]; }

Figure 2: General workflow for the radiolabeling of MIP-1095.

Experimental Protocol: Radioiodination of MIP-1095
Precursor

o Precursor Preparation: The trimethylstannyl precursor of MIP-1095 is dissolved in a suitable
solvent.

» Radioiodine Addition: Sodium iodide (Na'23| or Na!31|) is added to the reaction vessel.

o Reaction Initiation: An oxidizing agent (e.g., hydrogen peroxide) is added under acidic
conditions to facilitate the electrophilic substitution of the trimethylstannyl group with
radioiodine.[7] The reaction is typically performed at room temperature for a short duration
(e.g., 10 minutes).[8]

 Purification: The reaction mixture is purified using solid-phase extraction, such as a C18
Sep-Pak cartridge, to remove unreacted radioiodine and other impurities.[8][9]

o Deprotection: If protecting groups (e.g., t-butyl esters) are present on the precursor, they are
removed, often using trifluoroacetic acid.[9]

¢ Quality Control: The radiochemical purity of the final product is determined by high-
performance liquid chromatography (HPLC).[7]

Clinical Development
Dosimetry and Biodistribution in Humans

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1677151?utm_src=pdf-body
https://www.benchchem.com/product/b1677151?utm_src=pdf-body
https://www.benchchem.com/product/b1677151?utm_src=pdf-body
https://www.benchchem.com/product/b1677151?utm_src=pdf-body
https://www.benchchem.com/product/b1677151?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4052014/
https://jnm.snmjournals.org/content/49/supplement_1/99P.2
https://jnm.snmjournals.org/content/49/supplement_1/99P.2
https://academic.oup.com/jpp/article/68/7/912/6128213
https://academic.oup.com/jpp/article/68/7/912/6128213
https://pmc.ncbi.nlm.nih.gov/articles/PMC4052014/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Studies using 124I-MIP-1095 PET/CT in patients with prostate cancer have been conducted to
determine the biodistribution and estimate the radiation dosimetry for the therapeutic use of 32]-
MIP-1095.[7][10]

Table 3: Estimated Absorbed Radiation Doses of 131-MIP-1095 in Humans

Organ Absorbed Dose (mSvIMBq) Reference
Salivary Glands 3.8 [71[10]
Liver 1.7 [7][10]
Kidneys 1.4 [71[10]
Red Marrow 0.37 [71[10]

Clinical Trials

131-MIP-1095 has been evaluated in clinical trials for the treatment of metastatic castration-
resistant prostate cancer.

A compassionate use program provided early insights into the safety and efficacy of 13-MIP-
1095.

Table 4: Summary of Compassionate Use Program with 131|-MIP-1095

Parameter Result Reference
Number of Patients 28 [71[10]
Mean Administered Activity 4.8 GBq (range 2 to 7.2 GBQq) [7]
PSA Response (>50% decline)  60.7% of patients [7][10]
Bone Pain Reduction 84:6% of patients with bone 710]

pain

Mild hematological toxicities,
Common Adverse Events ] [71[10]
transient dry mouth
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A Phase 1, open-label, dose-escalation study was conducted to evaluate the safety and
tolerability of 1311-MIP-1095 in men with mCRPC.[11]

Table 5: Summary of Phase 1 Clinical Trial of 131-MIP-1095 (NCT03030885)

Parameter Details Reference
Number of Patients Treated 5 [11]
Dose Cohorts 50 mCi and 75 mCi [11]
) 1 out of 3 evaluable patients
PSA Response (>50% decline) [11]
(33.3%)

Grade 1-2 thrombocytopenia,
Most Common Adverse Events ) ) [11]
anemia, leukopenia, dry mouth

Serious Adverse Events None reported [11]

Conclusion and Future Directions

MIP-1095, particularly in its radioiodinated form, has demonstrated significant potential as a
targeted radiopharmaceutical for prostate cancer. Its high affinity for PSMA allows for the
selective delivery of radiation to tumor sites, leading to promising therapeutic responses in
patients with advanced disease. The preclinical and early clinical data support its continued
development. Future research may focus on optimizing dosing regimens, exploring
combination therapies, and potentially expanding its application to other PSMA-expressing
cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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